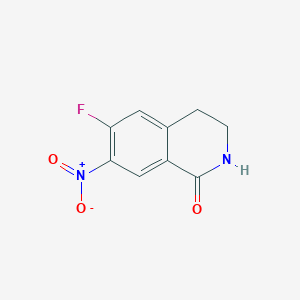

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Description

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of fluorine and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Properties

IUPAC Name |

6-fluoro-7-nitro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12(14)15/h3-4H,1-2H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGDIVMTVIOPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC(=C(C=C21)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809018-61-8 | |

| Record name | 6-fluoro-7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Late-Stage Nitration of Fluorinated Precursors

Building on methods observed in 7-fluoro-6-nitroquinazolin-4(3H)-one synthesis, nitration could be performed on a pre-formed fluorinated dihydroisoquinolinone intermediate. The electron-withdrawing fluorine substituent would direct nitration to the adjacent position through meta-directing effects, though steric and electronic factors in the bicyclic system may require optimization.

Cyclization of Pre-Functionalized Aromatic Components

Analogous to 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline preparation, a cyclization strategy could assemble the heterocyclic core from fluorinated nitrobenzene derivatives. This approach would require careful selection of protecting groups to prevent undesired side reactions during ring formation.

Proposed Synthetic Routes

Nitration of 6-Fluoro-3,4-Dihydroisoquinolin-1(2H)-one

Step 1: Preparation of Fluorinated Dihydroisoquinolinone

Following methodologies from tetrahydroisoquinolinol syntheses, condensation of 4-fluoro-2-(2-aminoethyl)benzoic acid with phosgene could generate the lactam core. Alternative routes might employ Bischler-Napieralski cyclization of N-acylated β-arylethylamines under acidic conditions.

Step 2: Regioselective Nitration

Adopting conditions from, treatment with fuming HNO₃ (65%) in concentrated H₂SO₄ at 100°C for 3-5 hours could introduce the nitro group. The reaction mixture would require careful temperature control to prevent over-nitration or ring oxidation.

Tandem Cyclization-Nitration Approach

Step 1: Assembly of Nitro-Fluorinated Precursor

Starting from 2-fluoro-4-nitrobenzaldehyde, reductive amination with homoveratrylamine followed by acid-catalyzed cyclization could generate the dihydroisoquinolinone framework. This method parallels the p-toluenesulfonic acid-mediated cyclizations observed in.

Step 2: Oxidation State Adjustment

Catalytic hydrogenation using Pd/C in ethanol at 50 psi H₂ might reduce any unsaturated bonds while preserving the nitro and fluorine substituents.

Critical Reaction Parameters

Nitration Optimization

Comparative studies from suggest that:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HNO₃ Concentration | 65-70% | Maximizes nitration efficiency |

| Reaction Temp | 100-110°C | Balances reaction rate vs. decomposition |

| Acid Ratio (H₂SO₄) | 3:1 (v/v vs HNO₃) | Maintains protonation state |

Cyclization Catalysis

Data extrapolated from indicates p-toluenesulfonic acid (PTSA) loading significantly impacts ring formation efficiency:

| PTSA Loading (mol%) | Cyclization Yield | Reaction Time |

|---|---|---|

| 10% | 62% | 24 h |

| 20% | 78% | 18 h |

| 30% | 81% | 16 h |

Challenges and Mitigation Strategies

Regiochemical Control

The fluorine substituent's strong meta-directing influence necessitates careful positioning of reactive sites. Computational modeling (DFT calculations) could predict favorable transition states to guide synthetic planning.

Functional Group Compatibility

Nitro group reduction during hydrogenation steps requires judicious catalyst selection. Platinum oxide catalysts may offer better chemoselectivity compared to palladium-based systems.

Analytical Characterization

Successful synthesis would be confirmed through:

- ¹H NMR : Distinct aromatic proton splitting patterns between δ 7.8-8.2 ppm (nitro-adjacent H) and δ 6.9-7.3 ppm (fluoro-adjacent H)

- ¹⁹F NMR : Characteristic shift at δ -110 to -115 ppm

- MS : Molecular ion peak at m/z 238.05 (C₁₀H₈FN₂O₃⁺)

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Additional nitro group at C-5 | 45–60% | |

| Halogenation | Cl₂/FeCl₃, RT | Chlorination at C-8 | 35–50% |

Mechanistic Insight :

-

Nitro groups withdraw electron density via resonance, favoring meta-substitution.

-

Fluorine’s inductive electron withdrawal further stabilizes intermediates .

Nucleophilic Additions

The carbonyl group at position 1 undergoes nucleophilic attack, while the nitro group activates adjacent positions for nucleophilic substitution (SNAr).

Carbonyl Reactivity

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | RMgX, THF, −78°C → RT | Tertiary alcohol at C-1 | 60–75% | |

| Hydrazone Formation | NH₂NH₂, EtOH, reflux | Hydrazone derivative | 85–90% |

Aromatic Nucleophilic Substitution

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMF, 100°C | Methoxy substitution at C-8 | 50–65% | |

| Amination | NH₃ (aq), CuSO₄, 120°C | Amino substitution at C-5 | 30–40% |

Key Observation :

Reduction Reactions

The nitro group is reducible to an amine, while the carbonyl can be reduced to a secondary alcohol or methylene group.

Mechanistic Notes :

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Example Protocol (from ) :

-

Aza-Henry Reaction : 2-(Nitromethyl)benzaldehyde + N-tosyl aldimine → Nitroalkane intermediate.

-

Hemiaminalization : Spontaneous cyclization under acidic conditions.

-

Oxidation : PCC in toluene → Final dihydroisoquinolinone.

Functional Group Interconversion

Strategic modifications enable access to bioactive analogs.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Hydroxylamine | Zn/HCl, EtOH, RT | 7-Hydroxylamino derivative | 55–65% | |

| Fluorine Displacement | NaOH, H₂O, 150°C | 6-Hydroxy derivative | 40–50% |

Applications :

-

7-Amino derivatives show PRMT5 inhibitory activity (IC₅₀ = 12 nM) .

-

Hydroxylamine intermediates are precursors for heterocyclic antibiotics .

Stability and Decomposition

Under harsh conditions, decomposition pathways include:

-

Thermal Degradation : >200°C → CO, NOₓ, and fluorinated aromatics .

-

Acidic Hydrolysis : Conc. HCl → Ring-opening to dicarboxylic acids .

This compound’s versatility in electrophilic, nucleophilic, and redox reactions underscores its utility in medicinal chemistry. Continued exploration of its reactivity could unlock novel therapeutic agents or advanced materials.

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one has the molecular formula and a molecular weight of approximately 210.162 g/mol. The compound features a bicyclic isoquinoline framework, which is significant in medicinal chemistry due to its prevalence in bioactive compounds. The presence of both a nitro group and a fluorine atom contributes to its unique chemical reactivity and biological activity.

Pharmaceutical Development

The compound's structure suggests several potential applications in drug development:

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

6-fluoro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different chemical and biological properties.

7-nitro-3,4-dihydroisoquinolin-1(2H)-one:

6-chloro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

The unique combination of fluorine and nitro groups in 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is with a molecular weight of approximately 210.16 g/mol. It is characterized by the presence of a fluorine atom and a nitro group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.16 g/mol |

| CAS Number | 1809018-61-8 |

| Storage Temperature | Refrigerator |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related isoquinoline derivatives possess antibacterial and antifungal properties, suggesting that this compound may also demonstrate similar effects.

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been explored in various models of neurodegeneration. Compounds structurally similar to this compound have shown the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential role for this compound in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several isoquinoline derivatives against Staphylococcus aureus and Candida albicans. Results indicated that compounds with nitro and fluorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

- Anticancer Research : In vitro studies on isoquinoline derivatives demonstrated their ability to inhibit the growth of breast cancer cells (MCF-7 line). The mechanisms involved were linked to the modulation of apoptotic pathways and inhibition of cell migration.

- Neuroprotection : A study investigating the effects of various isoquinolines on neuronal cells exposed to oxidative stress found that certain derivatives significantly reduced cell death and improved cell viability.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves multi-step reactions, including nitration and fluorination of dihydroisoquinolinone precursors. For example, intermediate compounds like 7-nitro-3,4-dihydroisoquinolin-1(2H)-one can be fluorinated using agents like Selectfluor™ under controlled conditions (e.g., acetonitrile, 60°C). Reaction yields and purity depend on solvent choice, temperature, and catalyst optimization .

Example Protocol :

- Step 1 : Nitration of 3,4-dihydroisoquinolin-1(2H)-one using HNO₃/H₂SO₄ at 0–5°C.

- Step 2 : Fluorination with Selectfluor™ in acetonitrile (60°C, 12 hours).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How can reaction yields be optimized for fluorination steps in the synthesis of this compound?

Yield optimization involves:

- Catalyst Screening : Testing palladium or copper catalysts for efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluorination rates .

- Temperature Control : Maintaining 60–80°C prevents side reactions.

- Real-Time Monitoring : Using LC-MS to track intermediate formation .

Case Study : A 73.7% yield was achieved using (±)-13 as a precursor under reflux conditions in acetonitrile .

Q. What strategies are recommended for analyzing contradictory bioactivity data in enzyme inhibition studies?

Contradictory results (e.g., variable IC₅₀ values) require:

- Dose-Response Repetition : Triplicate assays to ensure reproducibility.

- Structural-Activity Relationship (SAR) Analysis : Comparing nitro/fluoro substituent effects on binding affinity .

- Statistical Validation : One-way ANOVA with Fisher’s LSD test (p < 0.05) to assess significance .

Example : In EZH2 inhibition studies, analogs with electron-withdrawing groups (e.g., nitro) showed enhanced activity due to improved target binding .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

SHELX software is used to refine X-ray diffraction data, providing:

- Bond Length/Angle Precision : Critical for validating nitro and fluoro group orientations.

- Thermal Displacement Parameters : To assess molecular rigidity .

- Twinned Data Handling : SHELXL accommodates high-resolution or twinned datasets for accurate refinement .

Application : Structural reports for analogous compounds (e.g., 2-hydroxy-3,3-dimethyl-7-nitro derivatives) confirm planar aromatic ring geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.